molecular formula C16H21N5O2 B2601711 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320178-42-3

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2601711
CAS No.: 2320178-42-3
M. Wt: 315.377
InChI Key: IIVNZLMXLZADQT-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a urea derivative incorporating a 1,2,3-triazole heterocycle, a class of compounds known for their wide range of pharmacological properties based on established research on nitrogen-containing heterocycles. The structural architecture of this compound, featuring a phenyl ring, a tetrahydropyran (oxan-4-yl) group, and a 1,2,3-triazole system connected by a urea linker, makes it a valuable scaffold for constructing novel bioactive molecules. Its primary research application is as a key intermediate or building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing ligands for various enzymatic targets. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-16(19-14-6-10-23-11-7-14)20-15(12-21-17-8-9-18-21)13-4-2-1-3-5-13/h1-5,8-9,14-15H,6-7,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNZLMXLZADQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Formation of the triazole ring: This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling to form the urea derivative: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications as a drug candidate for various diseases.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Key Observations :

  • Synthetic Routes : The target compound likely follows a urea-forming reaction, analogous to methods in and , where amines react with isocyanates or activated carbamates. For example, hydrazine hydrate or piperazine-mediated couplings are common for aryl ureas .
  • Triazole Integration : The phenyl-triazol-ethyl group in the target compound mirrors triazole-containing analogs in and . Such derivatives often employ click chemistry (e.g., Huisgen cycloaddition) for triazole formation, though direct evidence is lacking here.
Table 2: Reported Bioactivities of Analogous Ureas
Compound Class Biological Activity Key Structural Features Reference
Quinazolinone-ureas Anticancer, kinase inhibition Quinazolinone core, aryl substituents
Thiazolylphenyl ureas Antibacterial, antifungal Thiazole, piperazine
1,2,3-Triazole derivatives Antiviral, anticancer Triazole, hydrophobic substituents
Pyrazolyl ureas Unspecified (likely metabolic modulation) Pyrazole, hydroxymethyl

Key Observations :

  • Triazole Role : The 1,2,3-triazole in the target compound is structurally similar to derivatives in , which exhibit broad-spectrum antimicrobial and anticancer activities due to π-stacking and metal-binding capabilities .
  • Oxan-4-yl vs.

Physicochemical Properties

Table 3: Predicted Properties Based on Analogs
Property Target Compound 1-(Oxetan-3-yl)ureas Thiazolylphenyl Ureas
LogP (Lipophilicity) ~2.5 (estimated) ~1.8 ~3.0
Aqueous Solubility Moderate (oxan enhances) High (oxetane polarity) Low (thiazole hydrophobicity)
Metabolic Stability High (tetrahydropyran) Moderate Variable

Key Observations :

  • The oxan-4-yl group likely reduces crystallinity compared to smaller rings (e.g., oxetane), improving solubility .
  • The phenyl-triazol-ethyl moiety may increase LogP, suggesting moderate membrane permeability.

Biological Activity

The compound 1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea represents a class of phenyl urea derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and immune regulation. Key mechanisms include:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition : This compound has been evaluated for its potential to inhibit IDO, an enzyme that plays a critical role in tryptophan metabolism and immune suppression in tumor microenvironments .
  • Triazole Moiety : The triazole component is known for its ability to engage in hydrogen bonding and π-stacking interactions with target proteins, enhancing binding affinity and selectivity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of phenyl urea exhibit varying degrees of IDO inhibitory activity. The following table summarizes the IC50 values for selected compounds related to this class:

Compound IDIC50 (µM)Notes
i120.049Most potent IDO inhibitor identified
i240.157Notable for structural modifications
j1>100No activity observed

These compounds were tested against IDO and TDO to determine selectivity and potency .

Case Studies

A notable study involving phenyl urea derivatives reported the synthesis and evaluation of several compounds against IDO. The study highlighted the importance of specific substituents on the phenyl ring for enhancing inhibitory activity. Notably, para-substituted derivatives showed improved binding due to favorable steric and electronic interactions .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

  • Absorption : Rapid absorption was noted post-administration.
  • Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism with potential formation of active metabolites.
  • Toxicity : Preliminary toxicity assessments indicate a favorable safety profile; however, further studies are needed to fully elucidate the toxicological aspects.

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